2-Methoxy-6-(methylamino)pyridine
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Overview
Description
2-Methoxy-6-(methylamino)pyridine is a chemical compound with the molecular formula C7H10N2O . It contains a total of 20 bonds, including 10 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic), 1 ether (aromatic), and 1 Pyridine .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-6-(methylamino)pyridine is characterized by a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . Attached to this ring are a methoxy group (OCH3) and a methylamino group (NHCH3) . The InChI key for this compound is GXHQLRBOZRJHPZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Methoxy-6-(methylamino)pyridine is a clear liquid that can range in color from colorless to yellow to brown . It has a molecular weight of 138.17 . The compound has a predicted boiling point of 231.5±25.0 °C and a density of 1.09 g/cm^3 . It should be stored in a dark place, under inert atmosphere, and in a freezer under -20°C .Scientific Research Applications
Corrosion Inhibition
2-Methoxy-6-(methylamino)pyridine derivatives have shown promising applications as corrosion inhibitors. A study explored the corrosion inhibition effect of specific pyridine derivatives on mild steel in hydrochloric acid, employing techniques like gravimetric, electrochemical impedance spectroscopy, and potentiodynamic polarization. The inhibitors were found to mainly offer cathodic protection and adhered to Langmuir's adsorption isotherm, indicating their potential in protecting metal surfaces against corrosion (Ansari, Quraishi, & Singh, 2015).
Ethylene Oligomerization Catalysts
Nickel(II) complexes chelated by (amino)pyridine ligands, including 2-methoxy derivatives, have been investigated for their role in ethylene oligomerization. These studies include experimental and density functional theory analyses, underscoring the potential of these compounds in industrial applications related to ethylene oligomerization (Nyamato, Ojwach, & Akerman, 2016).
Chemical Synthesis and Characterization
Research has been conducted on the practical synthesis routes and characterizations of 2-methoxy-6-(methylamino)pyridine derivatives. These studies not only present efficient synthetic pathways but also delve into the structural characterization and potential applications of these compounds in various chemical domains (Horikawa, Hirokawa, & Kato, 2001).
Catalysts for Methoxycarbonylation of Olefins
2-Methoxy-6-(methylamino)pyridine derivatives have been used to form catalysts for the methoxycarbonylation of olefins, a crucial process in the production of various industrial chemicals. These catalysts have demonstrated effectiveness in converting olefins into linear and branched esters, showcasing their significance in chemical manufacturing processes (Zulu et al., 2020).
Photophysical Studies
The photophysical properties of 2-methoxy- and 2-morpholino pyridine compounds have been extensively studied, revealing their high fluorescence quantum yields in various solvents and solid states. These studies provide insight into the potential applications of these compounds in fields requiring fluorescent materials, such as imaging and sensing technologies (Hagimori et al., 2019).
Safety And Hazards
2-Methoxy-6-(methylamino)pyridine is classified as a hazardous chemical . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
6-methoxy-N-methylpyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-8-6-4-3-5-7(9-6)10-2/h3-5H,1-2H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHQLRBOZRJHPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CC=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501008232 |
Source
|
Record name | 6-Methoxy-N-methylpyridin-2(1H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501008232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-(methylamino)pyridine | |
CAS RN |
88569-83-9 |
Source
|
Record name | 6-Methoxy-N-methylpyridin-2(1H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501008232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxy-N-methylpyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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